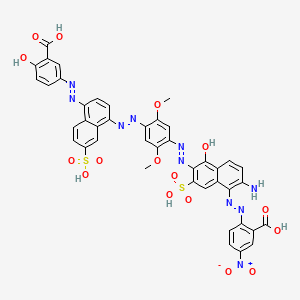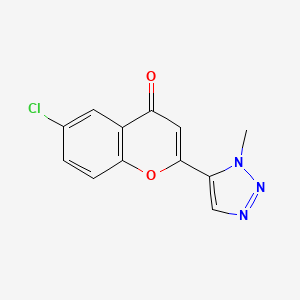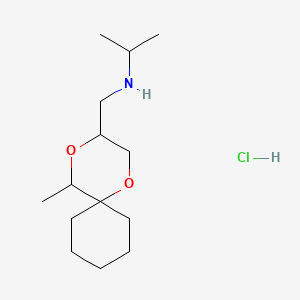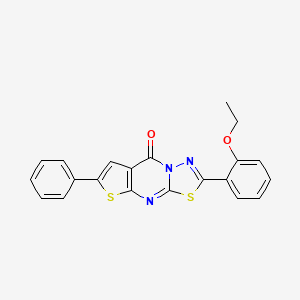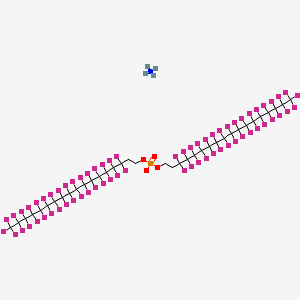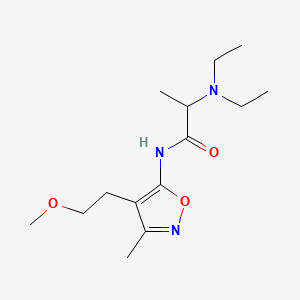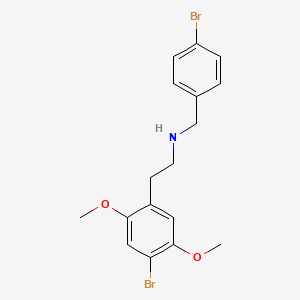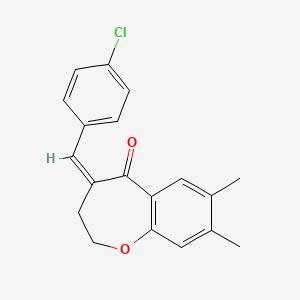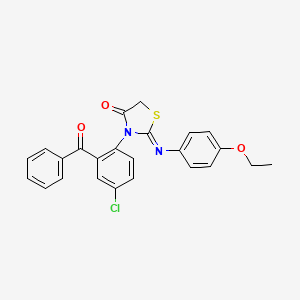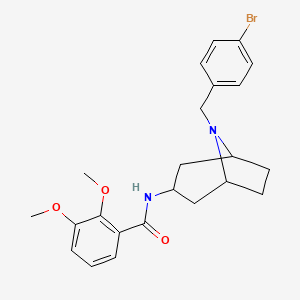
Pyridinium, 1-(2-carboxyethyl)-, bromide, ester with 1-(2-hydroxyethyl)pyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-(2-carboxyethyl)-, bromide, ester with 1-(2-hydroxyethyl)pyridinium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The bromide groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and appropriate solvents to facilitate the desired transformations.
Major Products
Scientific Research Applications
Pyridinium, 1-(2-carboxyethyl)-, bromide, ester with 1-(2-hydroxyethyl)pyridinium bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridinium, 1-(2-carboxyethyl)-, bromide, ester with 1-(2-hydroxyethyl)pyridinium bromide involves its interaction with molecular targets through its functional groups. The pyridinium rings can engage in π-π interactions, while the carboxyethyl and hydroxyethyl groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate biological pathways and chemical reactions, making the compound valuable in various applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinium derivatives with carboxyethyl and hydroxyethyl groups, such as:
- Pyridinium, 1-(2-carboxyethyl)-, chloride
- Pyridinium, 1-(2-hydroxyethyl)-, bromide
- Pyridinium, 1-(2-carboxyethyl)-, iodide
Uniqueness
Pyridinium, 1-(2-carboxyethyl)-, bromide, ester with 1-(2-hydroxyethyl)pyridinium bromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
97216-32-5 |
|---|---|
Molecular Formula |
C15H18Br2N2O2 |
Molecular Weight |
418.12 g/mol |
IUPAC Name |
2-pyridin-1-ium-1-ylethyl 3-pyridin-1-ium-1-ylpropanoate;dibromide |
InChI |
InChI=1S/C15H18N2O2.2BrH/c18-15(7-12-16-8-3-1-4-9-16)19-14-13-17-10-5-2-6-11-17;;/h1-6,8-11H,7,12-14H2;2*1H/q+2;;/p-2 |
InChI Key |
PLLCNVLOWOHNML-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=[N+](C=C1)CCC(=O)OCC[N+]2=CC=CC=C2.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-decan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12742896.png)
![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)
